Saccharin 1-methylimidazole
Overview
Description
Saccharin 1-methylimidazole is a versatile compound primarily used as an activator in the synthesis of DNA and RNA. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .
Mechanism of Action
Target of Action
Saccharin 1-methylimidazole is primarily used as an activator in the synthesis of DNA and RNA oligonucleotides . It plays a crucial role in catalyzing the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .
Mode of Action
This compound interacts with its targets, the nucleosides, by catalyzing the phosphoramidite coupling reaction. This reaction is essential in the formation of the phosphodiester bonds that link the nucleotides together in the DNA and RNA strands .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, this compound facilitates the formation of the phosphodiester bonds that link the nucleotides together, thus playing a crucial role in the synthesis of these important biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the successful synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, this compound aids in the formation of the phosphodiester bonds that link the nucleotides together, thus facilitating the synthesis of these essential biological molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of the phosphoramidite coupling reaction . Additionally, the temperature and the presence of other substances in the reaction mixture can also impact the efficiency of this compound as a chemical activator .
Biochemical Analysis
Biochemical Properties
Saccharin 1-methylimidazole plays a significant role in biochemical reactions. It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite . This interaction is crucial for the synthesis of DNA and RNA oligonucleotides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of DNA and RNA. By facilitating the formation of oligonucleotides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by catalyzing the phosphoramidite coupling reaction. This involves binding interactions with the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .
Metabolic Pathways
It is known to interact with enzymes in the process of oligonucleotide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Saccharin 1-methylimidazole can be synthesized through the phosphoramidite method, which is widely used for oligonucleotide synthesis. This method involves the coupling of nucleoside phosphoramidites with the aid of a coupling agent. This compound acts as a coupling agent, facilitating the formation of internucleotide linkages .
Industrial Production Methods: The industrial production of this compound involves the acid-catalyzed methylation of imidazole by methanol. Another method includes the Radziszewski reaction, which involves glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
Types of Reactions: Saccharin 1-methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
Saccharin 1-methylimidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
- 1H-Tetrazole
- 5-Ethylthio-1H-tetrazole
- 5-Benzylthio-1H-tetrazole
- 4,5-Dicyanoimidazole
Comparison: Saccharin 1-methylimidazole is unique in its ability to act as a general-purpose activator for both DNA and RNA synthesis. It offers better performance characteristics compared to other activators, such as 1H-tetrazole, which has limitations in solubility and coupling times. This compound provides improved yields and efficiency, making it a preferred choice for oligonucleotide synthesis .
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSNKRPEUQVMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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